molecular formula C11H15ClFN B1472887 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride CAS No. 1803588-88-6

3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride

Cat. No. B1472887
M. Wt: 215.69 g/mol
InChI Key: YEPWNKGGCAGQDW-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803588-88-6 . It has a molecular weight of 215.7 . The IUPAC name for this compound is 3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride” is 1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8;/h1-4,8-9H,5-7,13H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis : A potent hNK-1 receptor antagonist, 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride, was synthesized using asymmetric methods involving π-allyl palladium chemistry, enzymatic reduction, and stereospecific 1,4-addition. This synthesis was notable for setting two chiral centers and introducing a 4-fluorophenyl group to the cyclopentene ring in a stereospecific manner (Yasuda et al., 2011).

  • Domino Reactions : The compound was used in domino reactions with aromatic or heterocyclic aldehydes, leading to the formation of partially hydrogenated compounds. These reactions showed regioselective outcomes and confirmed the structure of related compounds by X-ray diffraction (Lipson et al., 2015).

  • Structural Identification and Analysis : A study focused on the structure identification and analysis of a suspected chemical precursor of 2-fluorodeschloroketamine, which provided insights into the fragmentation pathway and decomposition mechanisms of related compounds (Luo et al., 2022).

Pharmacological and Biological Applications

  • Neuroleptic Activity : The synthesis of analogs of 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride demonstrated potential neuroleptic activity. These analogs were obtained through specific reactions involving bromomethyl compounds and heterocyclic amines (Caamaño et al., 1987).

  • Anti-Influenza Virus Activity : Novel tricyclic compounds with unique amine moieties, including a derivative of 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride, showed potent anti-influenza A virus activity. These findings suggest potential applications in developing novel anti-influenza virus agents for humans (Oka et al., 2001).

  • Solution Structures : A study on the solution structures of lithium enolates of related compounds, such as cyclopentanone and fluorophenolates, provided insights into their tetrameric structures in various solvents. This research contributes to understanding the chemical behavior of related compounds in different environments (Kolonko et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-fluorophenyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8;/h1-4,8-9H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWNKGGCAGQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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